

# 1-Bromo-3,4,5-trifluorobenzene CAS number and properties

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## Compound of Interest

Compound Name: 1-Bromo-3,4,5-trifluorobenzene

Cat. No.: B146875

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An In-depth Technical Guide to **1-Bromo-3,4,5-trifluorobenzene**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-Bromo-3,4,5-trifluorobenzene** is a versatile fluorinated aromatic compound with the CAS Number 138526-69-9.[1][2][3][4][5] This halogenated benzene derivative is a valuable building block in advanced organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and material science.[1][6] The presence of three fluorine atoms on the benzene ring significantly influences its electronic properties, enhancing reactivity and stability, and allowing for regioselective functionalization.[6] This makes it a sought-after intermediate for introducing the trifluorophenyl moiety into complex molecular architectures.[6] It typically appears as a colorless to light yellow liquid.[1][2][3][7]

## Physicochemical Properties

The physical and chemical properties of **1-Bromo-3,4,5-trifluorobenzene** are summarized below. These characteristics are crucial for its application in various synthetic protocols and for ensuring appropriate handling and storage conditions.

Property	Value	Reference(s)
CAS Number	138526-69-9	[1][2][5]
Molecular Formula	C <sub>6</sub> H <sub>2</sub> BrF <sub>3</sub>	[1][5][7]
Molecular Weight	210.98 g/mol	[1][5]
Appearance	Colorless to almost colorless or light yellow clear liquid	[1][2][3]
Density	1.767 - 1.78 g/mL at 25 °C	[1][2][7][8]
Boiling Point	43 °C at 15 mmHg, 47-49 °C at 60-80 hPa	[1][2][7][8]
Flash Point	45 °C (113 °F) - closed cup	[2][5][8]
Refractive Index	n <sub>20/D</sub> 1.48 - 1.482	[1][7][8]
Purity	≥ 98% (GC)	[1][3]
Storage Temperature	2 - 8 °C or <15°C in a cool, dark place is recommended	[1]

## Applications in Research and Drug Development

**1-Bromo-3,4,5-trifluorobenzene** is a key intermediate in the synthesis of a wide range of functionalized molecules.

- **Pharmaceutical Development:** This compound is a critical building block for creating fluorinated pharmaceuticals. The incorporation of fluorine atoms can significantly enhance a drug's metabolic stability, bioavailability, and binding affinity.[1][9] The trifluorobenzene moiety is found in various advanced therapeutic agents.[9]
- **Agrochemicals:** In the agrochemical industry, it serves as a precursor for pesticides and herbicides with improved efficacy and environmental profiles.[6]
- **Material Science:** Its unique properties are leveraged in the development of high-performance materials, including specialized polymers, liquid crystals, and electronic materials, which often exhibit enhanced thermal stability and chemical resistance.[1][6]

- Organic Synthesis: It is frequently used in cross-coupling reactions like the Suzuki coupling, as well as in nucleophilic aromatic substitutions, to introduce the 3,4,5-trifluorophenyl group into target molecules.[\[6\]](#)[\[10\]](#)

## Safety and Handling

**1-Bromo-3,4,5-trifluorobenzene** is a hazardous chemical and requires careful handling in a controlled laboratory environment. Appropriate personal protective equipment (PPE), including gloves and eye/face protection, should always be worn.[\[8\]](#)

Hazard Class	GHS Statement	Reference(s)
Flammability	H226: Flammable liquid and vapor	<a href="#">[11]</a>
Skin Corrosion/Irritation	H315: Causes skin irritation	<a href="#">[11]</a>
Eye Damage/Irritation	H318: Causes serious eye damage	<a href="#">[11]</a>
Carcinogenicity	H351: Suspected of causing cancer	<a href="#">[11]</a>
Aquatic Hazard	H411: Toxic to aquatic life with long lasting effects	<a href="#">[11]</a>

### Precautionary Measures:

- Keep away from heat, sparks, and open flames.[\[2\]](#)[\[8\]](#)
- Use in a well-ventilated area and avoid breathing vapor.[\[7\]](#)
- Avoid release to the environment.[\[7\]](#)
- In case of fire, use water spray, dry powder, foam, or carbon dioxide.[\[2\]](#)

## Experimental Protocol: Synthesis of 1-Bromo-3,4,5-trifluorobenzene

The following is a representative synthesis method adapted from patent literature, which describes a high-selectivity process starting from 2,3,4-trifluoroaniline.<sup>[12]</sup> This method avoids some of the challenges of other routes, such as poor regioselectivity.<sup>[12][13]</sup>

#### Step 1: Bromination of 2,3,4-trifluoroaniline

- Disperse 2,3,4-trifluoroaniline in a suitable solvent such as water in a reaction vessel equipped with a stirrer.<sup>[12]</sup>
- Cool the mixture to a temperature between 0-30 °C.<sup>[12]</sup>
- Slowly add bromine dropwise to the stirred suspension. The molar ratio of bromine to the aniline derivative should be approximately 1-1.5:1.<sup>[12]</sup>
- After the addition is complete, allow the reaction to proceed for 1-2 hours to ensure completion.<sup>[12]</sup>
- Upon completion, the mixture will separate into layers. The organic layer, containing the product 2,3,4-trifluoro-6-bromoaniline, is separated for the next step.<sup>[12]</sup>

#### Step 2: Diazotization Reaction

- In a separate vessel, dissolve sodium nitrite in sulfuric acid. The molar ratio of sodium nitrite to the initial 2,3,4-trifluoroaniline should be 1-1.5:1.<sup>[12]</sup>
- Maintain the temperature of the sodium nitrite solution between 0-20 °C.<sup>[12]</sup>
- Under vigorous stirring, slowly add the 2,3,4-trifluoro-6-bromoaniline obtained from Step 1 to the sodium nitrite solution. This will form the intermediate diazonium salt.<sup>[12]</sup>

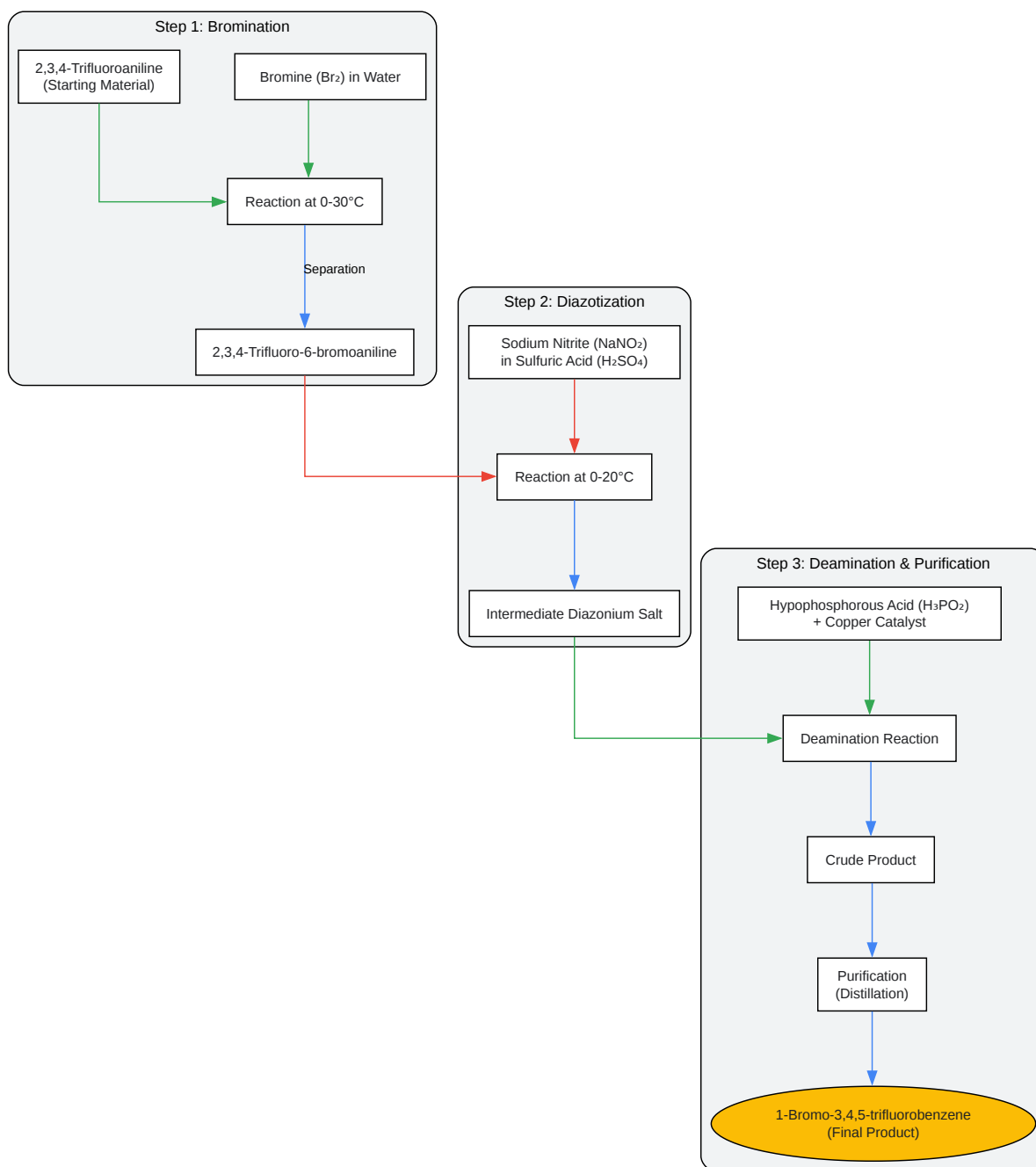
#### Step 3: Deamination Reaction

- Introduce the diazonium salt intermediate into a solution containing hypophosphorous acid and a copper catalyst.<sup>[12]</sup>
- Allow the deamination reaction to proceed for 1-10 hours.<sup>[12]</sup>

- After the reaction is complete, the crude product is subjected to aftertreatment, which typically involves extraction and distillation.[\[13\]](#)
- Collect the fraction distilling at the appropriate temperature and pressure to obtain pure **1-Bromo-3,4,5-trifluorobenzene**.[\[13\]](#)

## Visualized Workflow

The following diagram illustrates the synthetic pathway described in the experimental protocol.



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Caption: Synthetic pathway for **1-Bromo-3,4,5-trifluorobenzene**.

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